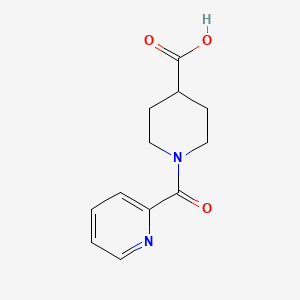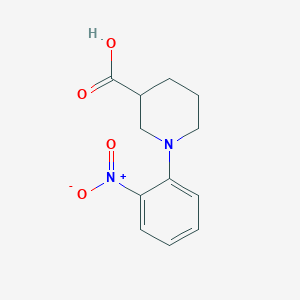
N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with chlorophenyl groups and carboxamide functionalities, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of compounds with chlorophenyl groups and carboxamide functionalities is a common theme, as seen in the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions. For example, the synthesis of 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was achieved using the Gewald reaction . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide required a five-step process starting from 4-chlorobenzenamine . These examples suggest that the synthesis of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide would likely require a multi-step approach, possibly involving the formation of an intermediate carboxylic acid or ester followed by amide formation.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl and carboxamide groups has been studied using various techniques. For instance, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined using single-crystal X-ray diffraction, and the compound was found to crystallize in the monoclinic system with extensive hydrogen bond interactions . Similarly, the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was analyzed using X-ray diffraction and compared with DFT calculations . These studies highlight the importance of hydrogen bonding and the influence of substituents on the molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl carboxamides can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the enantioselective Lewis basic catalysis of hydrosilylation of N-aryl imines, including those with chlorophenyl groups, was achieved using l-Piperazine-2-carboxylic acid derived N-formamides . The presence of a sulfonyl group was critical for high enantioselectivity. This suggests that the reactivity of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide could be modulated by the presence of functional groups that can participate in catalytic processes or stabilize reaction intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl carboxamides are often characterized by spectroscopic methods and computational studies. For instance, the spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide was performed using FT-IR, NMR, and UV-Vis spectroscopy, and the results were supported by DFT calculations . The study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide included analysis of its vibrational frequencies, chemical shifts, and electronic properties, which were also compared with DFT calculations . These analyses provide a comprehensive understanding of the molecular properties, which can be extrapolated to predict the behavior of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide.
Applications De Recherche Scientifique
Anti-Inflammatory and Antioxidant Properties
N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide and its derivatives have been explored for their anti-inflammatory and antioxidant activities. A study highlighted the synthesis of related compounds, which exhibited in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Antimicrobial Activity
Compounds structurally related to N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including derivatives of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide, have been determined. These studies contribute to understanding the molecular basis of their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).
Applications in Organic Synthesis
Compounds similar to N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide have been used in the synthesis of complex organic molecules. For instance, these compounds have been utilized in the synthesis of benzofuro- and benzothieno-phenanthridones through photochemical reactions, demonstrating their versatility in organic synthesis (Karminski-Zamola & Bajić, 1989).
CNS Depressant Activity
Research has been conducted on the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a compound related to N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide. These studies have evaluated their potential CNS depressant activities, contributing to the development of new therapeutic agents for CNS disorders (Bhattacharjee, Saravanan, & Mohan, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJNPCULYBHFIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

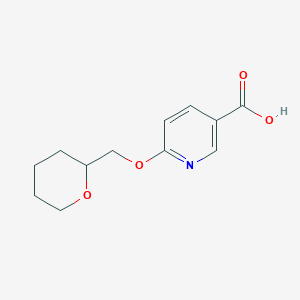


![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)
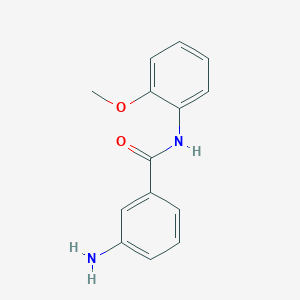
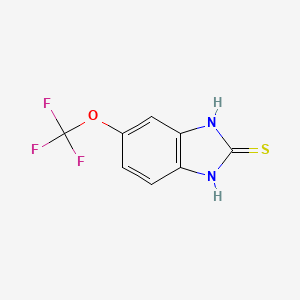
![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)
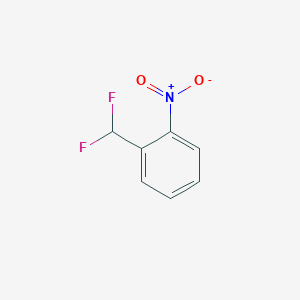
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

